N-Dodecyl-L-valine N-Dodecyl-L-valine
Brand Name: Vulcanchem
CAS No.: 60653-99-8
VCID: VC19554787
InChI: InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(15(2)3)17(19)20/h15-16,18H,4-14H2,1-3H3,(H,19,20)/t16-/m0/s1
SMILES:
Molecular Formula: C17H35NO2
Molecular Weight: 285.5 g/mol

N-Dodecyl-L-valine

CAS No.: 60653-99-8

Cat. No.: VC19554787

Molecular Formula: C17H35NO2

Molecular Weight: 285.5 g/mol

* For research use only. Not for human or veterinary use.

N-Dodecyl-L-valine - 60653-99-8

Specification

CAS No. 60653-99-8
Molecular Formula C17H35NO2
Molecular Weight 285.5 g/mol
IUPAC Name (2S)-2-(dodecylamino)-3-methylbutanoic acid
Standard InChI InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(15(2)3)17(19)20/h15-16,18H,4-14H2,1-3H3,(H,19,20)/t16-/m0/s1
Standard InChI Key GWFLKPJINZSTEH-INIZCTEOSA-N
Isomeric SMILES CCCCCCCCCCCCN[C@@H](C(C)C)C(=O)O
Canonical SMILES CCCCCCCCCCCCNC(C(C)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Dodecyl-L-valine consists of L-valine (a branched-chain essential amino acid) functionalized with a dodecyl (C12H25\text{C}_{12}\text{H}_{25}) group at the amino terminus. The stereochemistry of the valine moiety remains preserved in the L-configuration, critical for interactions in chiral environments. The IUPAC name, (2S)2(dodecylamino)3methylbutanoicacid(2S)-2-(dodecylamino)-3-methylbutanoic acid, underscores its branched alkyl chain and carboxylic acid functionality.

Physical Properties

Key physicochemical parameters derived from experimental and computational studies include:

PropertyValueSource
Molecular Weight285.5 g/mol
Density0.964 g/cm³
Boiling Point470.2°C (at 760 mmHg)
Flash Point238.2°C
LogP (Octanol-Water)6.424
Vapor Pressure3.85×10103.85 \times 10^{-10} mmHg (25°C)

The elevated LogP value highlights its lipophilic character, making it soluble in organic solvents like chloroform and insoluble in aqueous media . The density and boiling point align with long-chain aliphatic compounds, while the low vapor pressure suggests minimal volatility at ambient conditions .

Synthesis and Modification Strategies

Conventional Synthesis Routes

N-Dodecyl-L-valine is typically synthesized via nucleophilic substitution or acylation reactions. One documented method involves reacting L-valine with dodecyl bromide in the presence of a base such as triethylamine:

L-Valine+C12H25BrBaseN-Dodecyl-L-valine+HBr\text{L-Valine} + \text{C}_{12}\text{H}_{25}\text{Br} \xrightarrow{\text{Base}} \text{N-Dodecyl-L-valine} + \text{HBr}

This reaction proceeds under anhydrous conditions, often in tetrahydrofuran or dimethylformamide, to facilitate the alkylation of the amino group. Alternative approaches utilize reductive amination or enzyme-catalyzed modifications, though these are less commonly reported .

Challenges in Purification

The hydrophobic nature of N-Dodecyl-L-valine complicates purification. Techniques such as silica gel chromatography (using chloroform/methanol gradients) or recrystallization from ethanol/water mixtures are employed to isolate the product . Purity assessments via HPLC or NMR spectroscopy are essential, with commercial samples often achieving >95% purity .

Applications in Industrial and Biochemical Contexts

Surfactant Formulations

The amphiphilic structure of N-Dodecyl-L-valine enables its use as a bio-based surfactant. Its critical micelle concentration (CMC) and emulsification efficiency are comparable to sodium dodecyl sulfate (SDS), though with reduced environmental toxicity . Applications include:

  • Detergents: Enhances soil removal in biodegradable cleaning agents.

  • Nanoparticle Stabilization: Facilitates the synthesis of uniform metal nanoparticles by preventing aggregation .

Biochemical Research

In enzymology, N-Dodecyl-L-valine serves as a substrate analog to study aminoacyl-tRNA synthetases. Its modified structure inhibits enzymatic activity, providing insights into substrate specificity . Additionally, it has been explored in membrane protein studies to mimic lipid bilayers due to its hydrophobic tail .

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